Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C17H23Cl3N2O5S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The amino group can participate in substitution reactions, replacing the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The trichloroethyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The thiophene ring and the ester groups also contribute to its overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-2,4-thiophenedicarboxylate
- Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino}-2,4-thiophenedicarboxylate
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-2,4-thiophenedicarboxylate is unique due to the presence of the isobutyrylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H23Cl3N2O5S |
---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23Cl3N2O5S/c1-6-26-14(24)10-9(5)11(15(25)27-7-2)28-13(10)22-16(17(18,19)20)21-12(23)8(3)4/h8,16,22H,6-7H2,1-5H3,(H,21,23) |
InChI Key |
XLYUAAZEZNTDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C |
Origin of Product |
United States |
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